Product packaging for (-)-Fenfluramine hydrochloride(Cat. No.:CAS No. 3616-78-2)

(-)-Fenfluramine hydrochloride

Número de catálogo: B1672502
Número CAS: 3616-78-2
Peso molecular: 267.72 g/mol
Clave InChI: ZXKXJHAOUFHNAS-SBSPUUFOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(-)-Fenfluramine hydrochloride is one of the two enantiomers of fenfluramine, a compound that has garnered significant research interest due to its complex serotonergic activity. Fenfluramine was initially studied for its anorectic properties but has been repurposed as a potent antiseizure medication for rare epileptic encephalopathies such as Dravet syndrome and Lennox-Gastaut syndrome . Its primary mechanism of action is attributed to its ability to modulate the serotonergic system. The compound acts as a serotonin releasing agent (SRA) by disrupting vesicular storage and reversing the serotonin transporter (SERT) function, thereby increasing extracellular levels of serotonin . Furthermore, its major active metabolite, norfenfluramine, is a potent agonist at various 5-HT receptor subtypes, including 5-HT1D, 5-HT2A, and 5-HT2C receptors, which are believed to contribute to its anticonvulsant effects by enhancing GABAergic neurotransmission . Beyond its serotonergic actions, fenfluramine and its metabolites exhibit positive allosteric modulation of the sigma-1 receptor (σ1R) . This activity is thought to contribute to its therapeutic profile by helping to reduce excitatory glutamatergic signaling, thus restoring a balance between neuronal excitation and inhibition . The distinct pharmacological profile of the (-)-enantiomer may offer a valuable tool for researchers dissecting the specific contributions of different serotonergic pathways and receptor subtypes in neurological models. Current research focuses on understanding its potential disease-modifying effects and its role in mitigating associated comorbidities and risks, such as sudden unexpected death in epilepsy (SUDEP) . This compound is provided for investigative purposes to further explore these sophisticated biological mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17ClF3N B1672502 (-)-Fenfluramine hydrochloride CAS No. 3616-78-2

Propiedades

IUPAC Name

(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKXJHAOUFHNAS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048872
Record name (-)-Fenfluramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3616-78-2
Record name Benzeneethanamine, N-ethyl-α-methyl-3-(trifluoromethyl)-, hydrochloride, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3616-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Fenfluramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Fenfluramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOFENFLURAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B013935Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms of Action of Fenfluramine Hydrochloride

Core Serotonergic Modulations

The primary mechanism of action for (-)-Fenfluramine hydrochloride involves significant modulation of the serotonin (B10506) (5-hydroxytryptamine or 5-HT) system. patsnap.com This modulation is achieved through a dual action of promoting serotonin release and inhibiting its reuptake, leading to increased serotonergic neurotransmission. nih.govpatsnap.com

Serotonin Reuptake Inhibition and Release Stimulation

This compound enhances the concentration of serotonin in the synaptic cleft through two principal mechanisms. nih.govnih.gov Firstly, it acts on the serotonin transporter (SERT), a key protein responsible for the reabsorption of serotonin from the synapse back into the presynaptic neuron, thereby inhibiting its reuptake. nih.govpatsnap.com Secondly, the compound promotes the release of serotonin from intracellular storage vesicles within the presynaptic neuron. patsnap.comnih.gov This is achieved by disrupting the vesicular storage of the neurotransmitter and altering the function of the vesicular monoamine transporter 2 (VMAT2), which facilitates the release of cytoplasmic serotonin into the synapse. patsnap.comnih.govwikipedia.org The combined effect of reuptake inhibition and release stimulation results in a significant elevation of extracellular serotonin levels. patsnap.comnih.gov

Differential Agonism at Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4)

The increased synaptic serotonin resulting from (-)-Fenfluramine's action subsequently activates a variety of postsynaptic 5-HT receptor subtypes. frontiersin.org Research indicates that fenfluramine (B1217885) and its active metabolite, norfenfluramine (B1679916), exhibit varied activity across these receptors. frontiersin.orgwikipedia.org Norfenfluramine, in particular, demonstrates high affinity for the 5-HT2B and 5-HT2C receptors and a moderate affinity for the 5-HT2A receptor. wikipedia.orgnih.gov

Activity of this compound at Serotonin Receptor Subtypes
Receptor SubtypeReported ActivityReference
5-HT1AAntagonist / Agonist (reports vary) frontiersin.orgnih.govdrugbank.com
5-HT1DAgonist frontiersin.orgresearchgate.net
5-HT2AAgonist frontiersin.orgresearchgate.net
5-HT2BAgonist frontiersin.orgwikipedia.org
5-HT2CAgonist frontiersin.orgwikipedia.orgresearchgate.net
5-HT4Agonist frontiersin.orgresearchgate.net

Role of Serotonergic Activity in Excitatory-Inhibitory Neurotransmitter Balance

A key aspect of (-)-Fenfluramine's mechanism is its ability to restore the balance between excitatory (glutamatergic) and inhibitory (gamma-aminobutyric acid [GABA]-ergic) neurotransmission in the brain. frontiersin.orgnih.gov The enhanced serotonergic activity is believed to primarily bolster the inhibitory system. nih.govnih.gov Specifically, the stimulation of 5-HT2A and 5-HT2C receptors has been shown to enhance GABAergic neurotransmission at inhibitory synapses. nih.govnih.gov Furthermore, some research suggests that fenfluramine may help restore the dendritic arborization of GABAergic neurons, potentially preserving inhibitory synaptic inputs. nih.govnih.gov This increase in GABA-mediated inhibition helps to counteract excessive neuronal excitation. frontiersin.orgnih.gov

Sigma-1 Receptor Modulation

In addition to its well-documented effects on the serotonin system, this compound also demonstrates significant activity at the sigma-1 (σ1) receptor. nih.govresearchgate.net This interaction represents a distinct but complementary mechanism of action. nih.govresearchgate.net

Positive Modulatory Effects on Sigma-1 Receptors

A growing body of evidence supports that (-)-Fenfluramine acts as a positive modulator of the σ1 receptor. frontiersin.orgnih.govnih.govmdpi.com Radioligand binding assays have determined that fenfluramine binds to the σ1 receptor with high affinity. nih.govresearchgate.net Functional assays have demonstrated that while fenfluramine alone may not activate the receptor, it significantly potentiates the effects of σ1 receptor agonists. nih.govnih.govmdpi.com For instance, it enhances the agonist-induced dissociation of the σ1 receptor from the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone protein. nih.govmdpi.com In vivo studies have corroborated these findings, showing that fenfluramine's effects in animal models of σ1 activation are blocked by σ1 receptor antagonists, confirming its positive modulatory role. nih.govresearchgate.net While some early studies suggested a possible antagonist role, the current consensus points towards positive allosteric modulation. frontiersin.orgnih.gov

This compound and Sigma-1 Receptor Interaction
ParameterFindingReference
Binding Affinity (Ki)266 nM nih.govresearchgate.net
Functional ActivityPositive Allosteric Modulator nih.govnih.govmdpi.com
In Vitro EffectPotentiates σ1 agonist-induced dissociation from BiP nih.govmdpi.com
In Vivo ConfirmationEffects blocked by σ1 receptor antagonist NE-100 nih.govresearchgate.net

Interplay of Sigma-1 and Serotonergic Mechanisms in Central Nervous System Effects

The dual activity of (-)-Fenfluramine at both serotonin receptors and the σ1 receptor constitutes its primary pharmacological mechanism. frontiersin.orgnih.gov These two pathways work in concert to restore the balance between neuronal inhibition and excitation. nih.govmdpi.com While the serotonergic actions primarily enhance GABAergic inhibitory signaling, the modulation of the σ1 receptor is thought to decrease excitatory glutamatergic signaling, partly by modulating N-methyl-D-aspartate (NMDA) receptors. nih.govdrugbank.com This complementary pharmacology provides a multi-faceted approach to modulating neuronal excitability. nih.govresearchgate.net In vivo studies have revealed a synergistic behavioral effect when 5-HT1A and σ1 receptor ligands are combined. aesnet.org This interplay may also contribute to the positive effects observed on executive functions in clinical studies. nih.govresearchgate.net

Ancillary Neurotransmitter Systems and Endocrine Interactions

GABAergic Neurotransmission Enhancement

A significant ancillary mechanism of this compound is its ability to enhance inhibitory neurotransmission mediated by Gamma-Aminobutyric Acid (GABA). The loss of GABAergic neurotransmission is a key factor in the generation of seizures (epileptogenesis) in numerous preclinical models. nih.govnih.gov this compound helps to restore the balance between inhibitory and excitatory signaling in the brain. nih.gov

The enhancement of GABAergic signaling occurs through several pathways:

Serotonin-Mediated Enhancement : this compound increases the release of serotonin (5-HT) at GABAergic synapses. nih.govnih.gov

Receptor Stimulation : The released serotonin, along with fenfluramine's metabolites, stimulates specific serotonin receptors, notably the 5-HT2A and 5-HT2C subtypes, which in turn enhances GABAergic neurotransmission. nih.govnih.gov This leads to an increase in both the frequency and amplitude of spontaneous inhibitory postsynaptic currents. nih.gov

Structural Restoration : In a zebrafish model of Dravet syndrome, fenfluramine has been shown to restore the dendritic arborization of GABAergic neurons. nih.govresearchgate.net This structural preservation may lead to restored inhibitory synaptic inputs. nih.gov

Table 1: Mechanisms of GABAergic Enhancement by this compound
MechanismDescriptionKey Receptors InvolvedOutcome
Serotonin ReleasePromotes the release of serotonin (5-HT) directly at GABAergic synapses. nih.govnih.govN/A (Presynaptic action)Increased local 5-HT availability for receptor binding.
Receptor StimulationActivation of postsynaptic serotonin receptors on GABAergic neurons. nih.govprolekare.cz5-HT2A, 5-HT2C nih.govEnhanced inhibitory signaling and postsynaptic currents. nih.gov
Neuronal ArchitecturePreserves and restores the dendritic structure of GABAergic neurons. nih.govresearchgate.netN/A (Structural effect)Improved capacity for receiving inhibitory synaptic inputs. nih.gov

Noradrenergic System Involvement

This compound also modulates the noradrenergic system, an action that may be linked to some of its non-seizure clinical benefits, such as improvements in concentration and attention. nih.gov The interaction is complex and appears to be indirect. Research suggests that any antiseizure activity related to noradrenergic neurotransmission is likely a secondary result of decreased levels of noradrenaline in the brain. nih.gov At high, supratherapeutic concentrations in vitro, the dextro-enantiomer of fenfluramine can stimulate alpha 1-adrenergic receptors, leading to a metabolic shift that could theoretically decrease epileptic activity by increasing glycolysis. nih.gov

Endocrine System Interactions, including Neuroactive Steroids

This compound interacts with the endocrine system by targeting several neuropeptides, including prolactin, corticotropin (B344483) (ACTH), oxytocin, and vasopressin, although the contribution of these interactions to its anticonvulsant effects remains largely unconfirmed. prolekare.cz

A more significant area of research is the interaction between fenfluramine and neuroactive steroids. prolekare.czresearchgate.net Neuroactive steroids, such as derivatives of progesterone (B1679170), are potent modulators of the brain's excitatory/inhibitory balance. researchgate.netmdpi.com Research in animal models has demonstrated a synergistic relationship:

this compound has been shown to potentiate the low-dose effects of endogenous neuroactive steroids that act on the sigma-1 receptor (S1R). researchgate.net

Synergistic effects were observed in co-treatments of fenfluramine with neuroactive steroids like pregnenolone (B344588) sulfate (B86663) (PREGS) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) in attenuating learning deficits in mice. researchgate.net

Conversely, progesterone was found to block the effects of fenfluramine in these models. researchgate.net

This positive modulation suggests that the levels of endogenous neuroactive steroids could be a factor in the therapeutic action of this compound. researchgate.net

Dopaminergic Activity and Associated Non-Seizure Effects

The modulation of dopaminergic transmission is another ancillary mechanism of this compound, primarily associated with its levo-enantiomer (levo-FFA), which lacks significant serotonergic activity. nih.govprolekare.cz Rather than binding directly to dopamine (B1211576) receptors, it is thought to reduce dopamine-mediated neurotransmission. prolekare.cz This effect on the dopaminergic system is considered more relevant to the reduction of appetite—a known non-seizure effect from the compound's historical use—than to its mechanism for seizure control, which remains speculative. nih.govprolekare.cz

Table 2: Ancillary System Interactions and Associated Effects
SystemPrimary InteractionPotential Non-Seizure Related Outcome
NoradrenergicModulates noradrenergic neurotransmission, potentially decreasing brain noradrenaline levels. nih.govAmelioration of concentration and attention difficulties. nih.gov
Endocrine (Neuroactive Steroids)Potentiates the effects of endogenous S1R-acting neuroactive steroids like PREGS and DHEAS. researchgate.netContribution to excitatory/inhibitory balance. researchgate.net
DopaminergicLevo-enantiomer modulates and may reduce dopaminergic transmission. nih.govprolekare.czAppetite reduction. prolekare.cz

Metabolic Pathways and Enantiomeric Considerations of Fenfluramine Hydrochloride

Hepatic Metabolism and Active Metabolite Formation (e.g., Norfenfluramine)

The disposition of fenfluramine (B1217885) enantiomers is stereoselective. In rat models, following administration of racemic fenfluramine, the plasma and brain levels of d-fenfluramine were found to be higher than those of the l-enantiomer. nih.gov Conversely, the levels of the metabolite norfenfluramine (B1679916) were lower for the d-form than the l-form, indicating a stereoselective difference in the rate of metabolism. nih.gov

Cytochrome P450 Enzyme Involvement (e.g., CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, CYP3A4/5)

The metabolism of fenfluramine to norfenfluramine is mediated by the cytochrome P450 (CYP) enzyme system in the liver. fda.govdrugbank.com Multiple CYP isozymes are involved in this biotransformation. The primary enzymes responsible for the N-de-ethylation of fenfluramine are CYP1A2, CYP2B6, and CYP2D6. fda.govresearchgate.netresearchgate.net Other CYP enzymes, including CYP2C9, CYP2C19, and CYP3A4/5, contribute to a minor extent. fda.govdrugbank.com

In vitro studies using selective CYP inhibitors have demonstrated the relative contributions of these enzymes to fenfluramine metabolism. The metabolism was partially inhibited by quinidine (B1679956) (a CYP2D6 inhibitor) by 48%, phencyclidine (a CYP2B6 inhibitor) by 42%, and furafylline (B147604) (a CYP1A2 inhibitor) by 32%. proquest.com Inhibitors for CYP2C9, CYP2C19, and CYP3A4/5 showed less significant effects, with inhibition below 15%. proquest.com Further studies with recombinant human CYP enzymes confirmed the involvement of these isoforms, showing substrate loss of fenfluramine when incubated with rCYP2D6, rCYP2C19, rCYP1A2, and rCYP2B6. nih.gov The involvement of multiple metabolic pathways suggests a lower risk of significant pharmacokinetic alterations when co-administered with a drug that inhibits a single CYP enzyme. proquest.com

Table 1: Contribution of Cytochrome P450 Isozymes to Fenfluramine Metabolism
CYP450 IsozymePrimary/Secondary ContributorSupporting Evidence (In Vitro Studies)
CYP2D6PrimaryMetabolism partially inhibited by 48% with quinidine. proquest.com Incubation with rCYP2D6 resulted in 59-97% substrate loss. nih.gov
CYP2B6PrimaryMetabolism partially inhibited by 42% with phencyclidine. proquest.com Incubation with rCYP2B6 resulted in 10-21% substrate loss. nih.gov
CYP1A2PrimaryMetabolism partially inhibited by 32% with furafylline. proquest.com Incubation with rCYP1A2 resulted in 22-23% substrate loss. nih.gov
CYP2C19SecondaryMetabolism inhibited by <15% with esomeprazole. proquest.com Incubation with rCYP2C19 resulted in 49-50% substrate loss. nih.gov
CYP2C9SecondaryMetabolism inhibited by <15% with tienilic acid. proquest.com
CYP3A4/5SecondaryMetabolism inhibited by <15% with troleandomycin. proquest.com

Stereoselective Pharmacodynamics of Enantiomers (d- and l-Fenfluramine, d- and l-Norfenfluramine)

The individual enantiomers of fenfluramine and its metabolite norfenfluramine possess distinct pharmacodynamic properties. mdpi.com Norfenfluramine is a potent agonist of serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors, and is substantially more potent in this regard than the parent compound, fenfluramine. wikipedia.orgnewdrugapprovals.org

There are also significant differences between the d- and l-enantiomers of norfenfluramine. Both act as monoamine releasing agents, but d-norfenfluramine is more potent than l-norfenfluramine. wikipedia.org Similarly, d-norfenfluramine is a more potent agonist at serotonin 5-HT2 receptors than its l-counterpart. wikipedia.org

In rodent seizure models, all enantiomers of fenfluramine and norfenfluramine demonstrated antiseizure activity. mdpi.comnih.gov However, their potencies varied depending on the specific model. In the maximal electroshock (MES) test in mice, the enantiomers showed comparable activity. mdpi.com In contrast, in an audiogenic seizure model, l-norfenfluramine was found to be significantly more potent than both racemic fenfluramine and l-fenfluramine. mdpi.comresearchgate.net Specifically, based on median effective dose (ED₅₀) values, l-norfenfluramine was 9 times more potent than d,l-fenfluramine and 15 times more potent than l-fenfluramine. mdpi.com

Table 2: Comparative Antiseizure Potency (ED₅₀) of Fenfluramine and Norfenfluramine Enantiomers in Mice
CompoundMES Test ED₅₀ (mg/kg) mdpi.comAudiogenic Seizure Model ED₅₀ (mg/kg) mdpi.com
d,l-Fenfluramine14.810.2
l-Fenfluramine13.617.7
d,l-Norfenfluramine5.1Not Reported
l-Norfenfluramine7.71.2

Given the evidence linking d-norfenfluramine to cardiovascular adverse effects through activation of 5-HT2B receptors, the l-enantiomers of fenfluramine and norfenfluramine are considered potentially safer alternatives. mdpi.comresearchgate.net

Efficacy Studies of Fenfluramine Hydrochloride in Epileptic Syndromes

Developmental and Epileptic Encephalopathies

Developmental and epileptic encephalopathies (DEEs) are a group of severe epilepsies characterized by both frequent, intractable seizures and significant developmental delay or regression. Clinical research has focused on the utility of (-)-Fenfluramine hydrochloride in some of the most challenging of these conditions.

Dravet syndrome is a severe, infantile-onset DEE, typically caused by a genetic variant in the SCN1A gene, leading to pharmacoresistant seizures. withpower.combohrium.com Numerous studies have confirmed the potent anticonvulsive effect of this compound in this population. nih.gov

Randomized, double-blind, placebo-controlled clinical trials have shown that adjunctive treatment with this compound significantly reduces the frequency of convulsive seizures compared to placebo. northwestern.edunih.gov In one pivotal phase 3 trial, patients receiving a 0.7 mg/kg/day dose experienced a median reduction in seizure frequency of 74.9%, compared to a 19.2% reduction in the placebo group. withpower.comnorthwestern.edunih.gov The same study found that a lower dose of 0.2 mg/kg/day also provided a significant median reduction of 42.3%. nih.gov Another phase 3 study reported a 62.3% greater reduction in mean monthly convulsive seizure frequency for the 0.7 mg/kg/day group compared to placebo. northwestern.edunih.gov

Responder rates, which measure the percentage of patients achieving a certain threshold of seizure reduction, were also significantly higher with this compound. In one study, nearly half of the patients in the high-dose group achieved a greater than 75% reduction in seizures, with about a quarter of patients becoming nearly seizure-free. neurologylive.com A separate trial noted that 73% of patients on the higher dose and 46% on the lower dose achieved at least a 50% reduction in monthly convulsive seizures, compared to just 6% in the placebo group. mdpi.com Real-world studies have supported these findings, with one showing a 77.4% median reduction in convulsive seizures and 71.1% of patients achieving at least a 50% reduction. nih.gov

Furthermore, treatment with this compound has been shown to increase the number of seizure-free days. A post-hoc analysis of two phase 3 trials demonstrated that patients treated with the compound had significantly longer convulsive seizure-free intervals compared to those on placebo. nih.govnih.gov For instance, the median number of convulsive seizure-free days per 28 days was 24.4 for the 0.7 mg/kg/day group, compared to 15.1 days for placebo. nih.gov

Efficacy MeasureThis compound (0.7 mg/kg/day)PlaceboSource(s)
Median % Reduction in Convulsive Seizures 74.9%19.2% withpower.comnih.gov
>50% Responder Rate 70%7% neurologylive.com
>75% Responder Rate ~50%Not Reported neurologylive.com
Median Seizure-Free Days (per 28 days) 24.415.1 nih.gov

Lennox-Gastaut syndrome (LGS) is another severe DEE that emerges in childhood and is characterized by multiple seizure types, particularly drop seizures (tonic or atonic seizures that lead to falls), and cognitive impairment. nihr.ac.uk this compound has been approved as an adjunctive treatment for seizures associated with LGS. neurology.orgepilepsy.org.uk

A pivotal phase 3 randomized clinical trial involving 263 patients with LGS demonstrated that this compound significantly reduced the frequency of drop seizures. elsevierpure.comnih.gov Patients in the 0.7 mg/kg/day group achieved a median percentage reduction in drop seizure frequency of 26.5%, compared to a 7.6% reduction in the placebo group. elsevierpure.comnih.govnih.gov The study met its primary endpoint, showing a statistically significant difference in drop seizure reduction between the higher dose and placebo. elsevierpure.com

The responder rate for a 50% or greater reduction in drop seizures was 25% in the 0.7 mg/kg/day group, compared to 10% for placebo. elsevierpure.comnih.gov An open-label extension study showed sustained efficacy, with a median percentage change in monthly drop seizure frequency of -50.5% at 15 months. elsevierpure.com A separate open-label study reported a median seizure reduction of 53%, with 62% of patients achieving a greater than 50% reduction in seizures at 20 weeks. neurology.orgnih.gov

Post-hoc analyses have also indicated that treatment can increase the number of seizure-free days for patients with LGS. aesnet.org A case series involving adult patients with LGS found that all nine participants showed efficacy, with seven (78%) experiencing at least a 50% reduction in seizure frequency with low-dose fenfluramine (B1217885). nih.gov

Efficacy MeasureThis compound (0.7 mg/kg/day)PlaceboSource(s)
Median % Reduction in Drop Seizures 26.5%7.6% elsevierpure.comnih.govnih.gov
>50% Responder Rate (Drop Seizures) 25%10% elsevierpure.comnih.gov
Median % Reduction in Seizures (Open-Label) 53%N/A neurology.orgnih.gov

The efficacy of this compound is also being explored in other ultra-rare and severe epileptic conditions.

Sunflower Syndrome: This is a rare form of photosensitive, self-induced epilepsy. Open-label studies have shown that low-dose this compound can lead to a clinically significant reduction in seizure frequency, including the characteristic hand-waving episodes. nih.govresearchgate.net In one study of ten patients, eight were responders (≥30% seizure reduction), and six experienced a ≥70% reduction in hand-waving episodes. nih.govresearchgate.net An initial cohort in another study reported a 79% median reduction in seizure frequency. nih.gov A pilot study found a median change in convulsive seizure frequency from baseline of -74%. neurology.org

Infantile Spasms (West Syndrome): This is a severe epileptic encephalopathy of infancy. A phase II clinical trial is currently underway to evaluate the efficacy, safety, and tolerability of this compound for children with refractory infantile spasms that have not responded to standard treatments like vigabatrin (B1682217) and ACTH. clinicaltrials.govveeva.comresearcherprofiles.org

CDKL5 Deficiency Disorder (CDD): CDD is an ultra-rare, X-linked neurogenetic disorder characterized by early-onset, refractory seizures and severe neurodevelopmental impairment. ucb.comnih.gov A Phase III clinical trial (the GEMZ study) recently announced positive top-line results, showing that adjunctive this compound met its primary endpoint for reducing major motor seizure frequency in patients with CDD. ucb.comappliedclinicaltrialsonline.comepilepsysociety.org.uk An earlier preliminary study involving six patients with CDD showed that treatment resulted in a median 90% reduction in the frequency of tonic-clonic seizures and a 50%-60% reduction in tonic seizures for patients with those seizure types. nih.govnih.gov

Impact on Seizure Frequency and Severity

Across multiple epileptic syndromes, this compound has demonstrated a robust ability to reduce the frequency of the most severe and impactful seizure types. A key area of efficacy is in the reduction of generalized tonic-clonic seizures (GTCS), which are a major contributor to the burden of epilepsy and a primary risk factor for Sudden Unexpected Death in Epilepsy (SUDEP). elsevierpure.com

In patients with LGS, GTCS were found to be particularly responsive to treatment, with a median reduction of 45.7% in the 0.7-mg/kg/d group compared to an increase in the placebo group. elsevierpure.comnih.gov An open-label extension study for LGS confirmed a robust reduction in GTCS frequency, with a median reduction of 48.8% over the entire study period. elsevierpure.com

Similarly, in studies involving patients with Dravet syndrome, CDD, and other DEEs, this compound has shown a pronounced effect on convulsive and tonic-clonic seizures. neurologylive.com A review of 13 studies, including 561 patients with various rare epilepsies, found that treatment resulted in a median percent reduction in GTCS ranging from 45.7% to 90.8%. neurologylive.com In five of the studies analyzed, more than half of the patients became free of GTCS after treatment. neurologylive.com

This significant reduction in the frequency of severe convulsive seizures represents a meaningful improvement in the day-to-day burden of the disease for patients and their caregivers. nih.govnih.gov

Secondary Therapeutic Benefits and Non-Seizure Outcomes

Beyond direct seizure control, research suggests that this compound may offer additional therapeutic benefits.

Patients with severe, uncontrolled epilepsy, particularly Dravet syndrome, have a significantly elevated risk of SUDEP. mdpi.com Frequent GTCS are a major independent risk factor for SUDEP. mdpi.com By substantially reducing the frequency of GTCS, this compound may lower this risk. elsevierpure.com

The mechanism of action of this compound, which involves the serotonergic system, may also play a direct role in mitigating SUDEP risk. mdpi.com It is postulated that the compound could decrease the risk of seizure-induced respiratory arrest, a common mechanism in SUDEP, by acting on 5-HT4 receptors in the brainstem. mdpi.comnih.gov Preclinical data from a mouse model of Dravet syndrome supports this hypothesis, showing that chronic administration of this compound decreased mortality from spontaneous seizures and prevented seizure-induced ventilatory arrest. nih.govaesnet.org A post-hoc analysis of clinical trial data involving 732 Dravet syndrome patients also suggested a potential reduction in the SUDEP rate among those receiving the treatment. mdpi.com

Cognitive Function and Executive Performance

This compound has demonstrated notable effects on cognitive function and executive performance in individuals with epileptic syndromes, benefits that may extend beyond what can be attributed to seizure reduction alone. nih.govfrontiersin.org Clinical investigations into its use for Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS) have incorporated assessments of executive function, revealing clinically meaningful improvements in key domains of daily life. nih.gov

In a phase 3 placebo-controlled trial involving children and young adults with Dravet syndrome, the Behavior Rating Inventory of Executive Function (BRIEF®2) was used to assess caregiver-reported executive functioning. aesnet.org The results indicated that both low-dose and high-dose this compound groups showed clinically meaningful improvements in the Behavior Regulation and Emotion Regulation Indexes when compared to the placebo group. aesnet.org Furthermore, a significantly greater proportion of patients receiving this compound demonstrated benefits on the Plan/Organize scale of the Cognitive Regulation Index. aesnet.org

A long-term, open-label extension study of patients with Dravet syndrome further substantiated these findings. nih.gov This study revealed a significant correlation between the magnitude of reduction in monthly convulsive seizure frequency (MCSF) and clinically meaningful improvements in everyday executive function. nih.gov Specifically, patients who achieved a reduction in MCSF of 50% or greater were significantly more likely to experience clinically meaningful improvements in emotion regulation and cognitive regulation. nih.gov

Post-hoc analyses of a 14-week randomized controlled trial in patients with Lennox-Gastaut syndrome also pointed to dose-dependent improvements in executive function. neurology.org Using the BRIEF®2, researchers observed a significant association between treatment with this compound and clinically meaningful improvement in the Behavior Regulation Index. neurology.org Trends toward improvement were also noted in the Cognitive Regulation Index and the Global Executive Composite with increasing doses of the medication. neurology.org These findings suggest a potential direct impact of this compound on the neural pathways that govern executive functions. youtube.com

The table below summarizes the key findings on executive function improvements from a study in patients with Lennox-Gastaut Syndrome. neurology.org

Executive Function DomainPlaceboThis compound (0.2mg/kg/day)This compound (0.7mg/kg/day)
Behavior Regulation Index (BRI) 13.3%17.8%29.8%
Cognitive Regulation Index (CRI) 13.3%26.7%27.7%
Global Executive Composite (GEC) 11.1%24.4%25.5%

This table displays the percentage of patients in each treatment group who showed clinically meaningful improvement.

Behavioral and Quality of Life Improvements

Beyond enhancements in cognitive and executive functions, treatment with this compound has been associated with significant behavioral and quality of life improvements for both patients and their families. practicalneurology.com The reduction in seizure frequency and severity inherently lessens the daily burden of the disease, leading to a more predictable and manageable life. aesnet.org

A survey of caregivers of individuals with Dravet syndrome who were receiving this compound highlighted a broad spectrum of non-seizure-related benefits. practicalneurology.com A significant majority of caregivers reported improvements in cognition (76%), alertness (68%), and problem-solving abilities (56%). practicalneurology.com Additionally, notable advancements were observed in speech (48%), sleep quality (47%), motor function (46%), and mood (41%). practicalneurology.com These improvements contribute to a more engaged and interactive life for the patients.

The positive effects of this compound also extend to the family unit, substantially improving their quality of life. practicalneurology.com The same caregiver survey revealed a marked reduction in family stress (76%) and an enhanced ability for the family to participate in activities with others (64%). practicalneurology.com Furthermore, caregivers reported improved relationships between the child with Dravet syndrome and their siblings (56%), as well as better behavior and mood in the siblings themselves (58%). practicalneurology.com

The table below details the non-seizure-related improvements reported by caregivers of individuals with Dravet Syndrome treated with this compound. practicalneurology.com

Improvement AreaPercentage of Caregivers Reporting Improvement
Cognition 76%
Alertness 68%
Education 65%
Problem Solving 56%
Speech 48%
Sleep Quality 47%
Motor Function 46%
Mood 41%

These findings underscore the multifaceted benefits of this compound, which not only addresses the primary symptom of seizures but also positively impacts the broader aspects of patient and family life.

Preclinical Research Models and Insights into Fenfluramine Hydrochloride Activity

In Vitro Assays and Receptor Binding Studies

The pharmacological activity of (-)-Fenfluramine hydrochloride and its active metabolite, (-)-norfenfluramine, is complex, involving multiple neurotransmitter systems. While initially recognized for its serotonergic properties, recent studies have revealed a broader mechanism of action.

(-)-Fenfluramine is a potent serotonin (B10506) (5-HT) releasing agent. frontiersin.org It interacts with the serotonin transporter to block 5-HT reuptake and also promotes the release of cytoplasmic 5-HT into the synapse, thereby increasing extracellular serotonin levels. mdpi.com This increased serotonergic activity is believed to contribute significantly to its anticonvulsant effects. nih.gov

Receptor binding studies and functional assays have identified specific receptors through which (-)-fenfluramine may exert its effects. It demonstrates activity at several 5-HT receptor subtypes. frontiersin.org Furthermore, research has uncovered that fenfluramine (B1217885) acts as a positive modulator of the sigma-1 receptor (S1R). mdpi.compubpharm.de This modulation of the S1R is thought to contribute to its effects on seizures and potentially non-seizure comorbidities like cognitive deficits. mdpi.comnih.gov The interaction with S1R may also influence N-methyl-D-aspartate (NMDA) receptor function, as studies have shown that fenfluramine can disrupt the association between S1R and NMDA receptor subunits. researchgate.net This dual activity at both serotonergic and S1R targets may underpin its efficacy in complex neurological disorders. nih.gov

In vivo positron emission tomography (PET) studies in monkeys using the radioligand [11C]AZ10419369 have confirmed that fenfluramine administration leads to a dose-dependent decrease in binding to 5-HT1B receptors, which is indicative of increased endogenous serotonin release. nih.gov

TargetActivityPotential Implication
Serotonin System Potent serotonin (5-HT) releaser; inhibits 5-HT reuptakeAnticonvulsant effects frontiersin.orgmdpi.comnih.gov
5-HT Receptors Agonist activity at multiple subtypes (e.g., 5-HT1D, 5-HT2C)Contributes to anti-epileptiform activity frontiersin.org
Sigma-1 Receptor (S1R) Positive Allosteric ModulatorAnticonvulsant effects, improvement in non-seizure comorbidities (cognition) mdpi.commdpi.compubpharm.denih.gov
NMDA Receptor Indirect modulation via S1RAttenuation of NMDA receptor-mediated seizures researchgate.net

Zebrafish Models of Epilepsy (e.g., scn1a mutant zebrafish models)

Zebrafish have emerged as a powerful tool for studying epilepsy, particularly Dravet syndrome, which is often caused by mutations in the SCN1A gene. frontiersin.orgplos.org Researchers have developed zebrafish models with mutations or knockdown of the zebrafish scn1a ortholog, scn1Lab, which recapitulate key features of the human condition, including spontaneous convulsive seizures and epileptiform discharges. plos.orgnih.govresearchgate.net

These scn1a mutant zebrafish models have been instrumental in demonstrating the anti-seizure activity of (-)-fenfluramine. frontiersin.orgnih.gov Studies have consistently shown that treatment with (-)-fenfluramine significantly reduces seizure activity and suppresses spontaneous electrographic seizures in these models. nih.govplos.orgnih.govresearchgate.net This was one of the first demonstrations of fenfluramine's effective seizure inhibition in an animal model of Dravet syndrome. plos.orgnih.gov

Pharmacological investigations in these models have helped to dissect the underlying mechanisms. The anti-epileptiform activity of fenfluramine was counteracted by antagonists of 5-HT1D and 5-HT2C receptors, highlighting the importance of these specific serotonergic pathways. frontiersin.org Interestingly, the anti-seizure effect was abolished when fenfluramine was co-administered with a σ1-receptor agonist, providing the first evidence of the σ1 receptor's involvement in its mechanism. frontiersin.org

Zebrafish ModelKey PhenotypeEffect of (-)-Fenfluramine
scn1Lab morphants/mutants Hyperactivity, convulsive seizure-like behavior, epileptiform discharges plos.orgnih.govSignificantly reduces epileptiform discharges and seizure activity nih.govplos.orgnih.govresearchgate.net

Rodent Models of Epilepsy (e.g., DBA/1 mouse model, pentylenetetrazol-induced tonic seizures, NMDA-induced seizure models)

The anticonvulsant properties of (-)-fenfluramine have been validated in several rodent models of epilepsy, which represent different seizure types and underlying pathologies.

DBA/1 Mouse Model: This is a genetic model susceptible to audiogenic (sound-induced) seizures and is often used to study Sudden Unexpected Death in Epilepsy (SUDEP). nih.gov In DBA/1 mice, (-)-fenfluramine demonstrated a dose-dependent reduction in the incidence and severity of seizures. nih.gov It also significantly reduced seizure-induced respiratory arrest, a key event preceding SUDEP, suggesting a potential protective role against this fatal outcome. nih.govaesnet.org

Pentylenetetrazol (PTZ)-Induced Seizures: The PTZ model is a widely used chemical kindling model that induces generalized tonic-clonic seizures. (-)-Fenfluramine has shown efficacy in reducing tonic seizures induced by pentylenetetrazol in rodents. nih.gov

NMDA-Induced Seizure Models: Overactivation of the N-methyl-D-aspartate (NMDA) receptor is implicated in seizure generation. In a mouse model of NMDA-induced seizures, (-)-fenfluramine demonstrated anticonvulsant effects. researchgate.net This effect is believed to be mediated through its dual activity at serotonin 5HT2A receptors and sigma-1 receptors, which collaboratively restrain NMDA receptor over-activity. researchgate.net

Rodent ModelSeizure Type/PhenomenonEffect of (-)-Fenfluramine
DBA/1 Mouse Audiogenic seizures, SUDEPDose-dependent reduction in seizure incidence and severity; reduces seizure-induced respiratory arrest nih.govnih.govaesnet.org
Pentylenetetrazol (PTZ) Model Generalized tonic seizuresEfficacy in reducing tonic seizures nih.gov
NMDA-Induced Seizure Model NMDA receptor-mediated seizuresAnticonvulsant effect via modulation of NMDA receptor activity researchgate.net

Models for Non-Seizure Comorbidities (e.g., Dizocilpine-induced amnesia models)

Beyond seizure control, there is growing interest in the potential of (-)-fenfluramine to address the significant non-seizure comorbidities associated with severe epilepsies, such as cognitive impairment. nih.gov Preclinical models of learning and memory deficits have been used to investigate these effects.

In the dizocilpine-induced amnesia model in mice, which is used to evaluate cognitive deficits, (-)-fenfluramine has been shown to ameliorate learning deficits. mdpi.comnih.gov This model has been validated for assessing sigma-1 receptor activity in vivo. mdpi.com Studies showed that (-)-fenfluramine attenuated dizocilpine-induced deficits in spatial and working memory. mdpi.com This effect was potentiated by co-administration with the S1R agonist PRE-084, consistent with fenfluramine acting as a positive modulator of the sigma-1 receptor to improve cognitive function. mdpi.comresearchgate.net These findings suggest that the compound's S1R pharmacology may act in concert with its serotonergic activity to ameliorate non-seizure comorbidities. mdpi.com

Contributions to Understanding Disease-Modifying Effects

Preclinical studies suggest that the benefits of (-)-fenfluramine may extend beyond symptomatic seizure control to include potential disease-modifying effects. nih.gov This implies an ability to alter the underlying course of the disorder.

Evidence for this comes from both zebrafish and mouse models of Dravet syndrome. In scn1a mutant zebrafish, chronic treatment with (-)-fenfluramine was found to preserve neuronal cytoarchitecture and prevent gliosis, even before the onset of seizures. nih.gov Specifically, it restored the dendritic arborization of GABAergic interneurons, which is known to be aberrant in this model. nih.gov

These findings have been extended to a mammalian model. In Scn1a+/- mice, which model Dravet syndrome, long-term treatment with (-)-fenfluramine significantly reduced mortality and markers of neuroinflammation and myelin degeneration compared to vehicle-treated controls. nih.govaesnet.org The reduction in mortality and neuroinflammation in these mice supports the clinical observations that fenfluramine may have benefits beyond seizure reduction. nih.govaesnet.org These results from multiple animal models provide a strong rationale for the hypothesis that (-)-fenfluramine may have disease-modifying properties. nih.govaesnet.org

Safety Profile and Adverse Event Research for Fenfluramine Hydrochloride

Cardiovascular Safety Investigations

The cardiovascular safety of fenfluramine (B1217885), particularly its association with cardiac valvulopathies and pulmonary arterial hypertension, has been a significant area of scientific investigation. Research has focused on elucidating the underlying mechanisms of these adverse effects to better understand the compound's risk profile.

Valvular Heart Disease Pathophysiology (e.g., 5-HT2B Receptor Stimulation)

The development of valvular heart disease (VHD) associated with fenfluramine has been linked to the stimulation of serotonin (B10506) 5-HT2B receptors. unc.edunih.govnih.gov The leading hypothesis suggests that the metabolite of fenfluramine, norfenfluramine (B1679916), is a potent agonist at the 5-HT2B receptor. nih.gov Activation of these receptors, which are expressed on cardiac valve interstitial cells, is thought to stimulate mitogenesis, leading to fibroblast proliferation and fibrogenesis. semanticscholar.orgresearchgate.net This proliferative response can cause thickening and stiffening of the heart valves, primarily affecting the mitral and aortic valves, which can result in regurgitation. unc.edumdpi.com

Research comparing various serotonergic medications has shown that drugs known to cause VHD, including fenfluramine and its metabolites, consistently demonstrate high affinity and agonist activity at the 5-HT2B receptor. unc.edunih.gov Conversely, serotonergic drugs not associated with VHD lack significant activity at this specific receptor subtype. unc.edunih.gov This evidence strongly implies that 5-HT2B receptor activation is a necessary step in the pathophysiology of fenfluramine-associated VHD. unc.edunih.govnih.gov The parent compound, (-)-fenfluramine, has a lower efficacy at the 5-HT2B receptor compared to its metabolite, (+)-norfenfluramine, which may partially antagonize the receptor activation by the more potent metabolite. unc.edu

Agonist Activity of Fenfluramine and Metabolites at 5-HT2B Receptors
CompoundReceptor AffinityFunctional ActivityAssociation with VHD
(-)-NorfenfluramineHighAgonistPositive
(+)-NorfenfluramineHighAgonistPositive
(-)-FenfluramineLowerPartial AgonistPositive
(+)-FenfluramineLowerPartial AgonistPositive

Pulmonary Arterial Hypertension Etiology and Mechanisms of Induction

(-)-Fenfluramine hydrochloride has also been associated with the development of pulmonary arterial hypertension (PAH). researchgate.netmdpi.comersnet.orgnih.gov The proposed mechanism involves the compound's serotonergic effects, which can promote the proliferation of pulmonary artery smooth muscle cells and adventitial fibroblasts. mdpi.comersnet.org This vascular remodeling leads to a progressive increase in pulmonary vascular resistance, culminating in right heart failure. ersnet.org

The serotonin transporter (SERT) and 5-HT2B receptors located on pulmonary artery smooth muscle cells are believed to play a crucial role in this process. ersnet.org An excess of serotonin, induced by fenfluramine, can interact with these receptors, triggering the pathological remodeling of the pulmonary vasculature. ersnet.org Some research suggests that other factors, such as nitric oxide deficiency, might also contribute to the development of fenfluramine-induced PAH. mdpi.com

Genetic predisposition may also be a factor. Studies have found that a percentage of patients with fenfluramine-associated PAH are carriers of mutations in the bone morphogenetic protein receptor type 2 (BMPR2) gene. nih.govnih.gov In animal models, mice with BMPR2 haploinsufficiency showed increased pulmonary artery systolic pressure and vascular remodeling when treated with a serotonin infusion, suggesting a link between genetic susceptibility and serotonin exposure in the development of PAH. nih.gov

Long-term Cardiovascular Surveillance Methodologies and Findings

In contemporary clinical studies investigating lower doses of fenfluramine for other indications, rigorous long-term cardiovascular surveillance protocols have been implemented. These methodologies are designed to proactively monitor for any signs of VHD or PAH. faustopinto.comnih.gov

The primary surveillance tool is serial transthoracic echocardiography, performed at baseline and at regular intervals (e.g., every 3 to 6 months) throughout the treatment period. faustopinto.comaesnet.org These echocardiograms are often read by blinded experts to ensure unbiased assessment of cardiac valve function and pulmonary artery pressure. faustopinto.com Key parameters monitored include the presence and severity of mitral and aortic regurgitation and the estimation of systolic pulmonary artery pressure (PASP). faustopinto.comnih.gov VHD is typically defined as the development of moderate or greater mitral regurgitation or mild or greater aortic regurgitation, while PAH is defined as a PASP exceeding a specified threshold (e.g., 35 mmHg). faustopinto.comaesnet.org

Findings from several long-term, open-label extension studies in pediatric and young adult patients with Dravet syndrome have been reported. In these studies, which involved treatment durations extending up to three years, no cases of VHD or PAH were observed. mdpi.comfaustopinto.comnih.govaesnet.org These surveillance programs have included hundreds of patients and thousands of echocardiograms, providing substantial data on the cardiovascular safety profile of lower-dose fenfluramine in this specific population. faustopinto.com

Summary of Long-Term Cardiovascular Surveillance Findings in Dravet Syndrome Studies
Study Duration (Median)Number of PatientsIncidence of VHDIncidence of PAHPrimary Surveillance Method
256 days23200Serial Echocardiography
23.9 months32700Serial Echocardiography

Neurotoxicity Studies

Research into the neurotoxic potential of fenfluramine has primarily focused on its effects on the serotonergic system in the brain, with numerous studies conducted in animal models.

Brain Serotonin Neuron Damage in Animal Models

Studies in various animal species, including mice, rats, and non-human primates, have indicated that dexfenfluramine, the active enantiomer of fenfluramine, can damage brain serotonin neurons. nih.gov This damage is characterized by a reduction in serotonin (5-HT) levels and the density of serotonin transporter binding sites in different brain regions, such as the striatum, frontal cortex, and hippocampus. nih.gov

Research in monkeys has shown that these serotonergic deficits can be long-lasting, persisting for as long as 17 months after treatment cessation. nih.gov This suggests that the neurotoxic effects are not transient. nih.gov Furthermore, studies have demonstrated that the oral route of administration, which is relevant to clinical use, does not protect against this neurotoxicity. nih.gov Mice have also been shown to be susceptible to the serotonergic neurotoxicity of dexfenfluramine. nih.gov In a mouse model of Dravet syndrome, fenfluramine treatment was found to reduce markers of neuroinflammation, including degenerated myelin and activated microglia, and increase survival. escholarship.org

Clinical Implications of Neurotoxicity Research (Cognitive, Emotional Effects)

Research into the neurotoxicity of this compound has yielded complex and, at times, contrasting clinical implications regarding its cognitive and emotional effects. While historical concerns over adverse neuropsychiatric events exist, recent clinical investigations, particularly in the context of its use for specific epileptic encephalopathies, have revealed notable benefits in executive function, behavior, and emotional regulation.

In clinical studies involving patients with Dravet syndrome and Lennox-Gastaut syndrome, treatment with fenfluramine has been associated with significant improvements in cognitive and emotional control. nih.govcureepilepsy.orgdravetsyndromenews.com An analysis of data from two Phase 3 clinical trials showed that fenfluramine was associated with dose-dependent, clinically meaningful improvements in everyday behavioral and emotional control in preschool-aged children with Dravet syndrome. cureepilepsy.orgdravetsyndromenews.com These benefits were not always directly tied to the reduction in seizure frequency, suggesting that the therapy may have a direct impact on cognitive skills. cureepilepsy.orgdravetsyndromenews.com Similarly, studies in patients with Lennox-Gastaut syndrome indicated that those treated with fenfluramine were more likely to show clinically meaningful improvements in their ability to regulate behavior and cognition. nih.gov

Parents and caregivers of children with Dravet syndrome participating in a long-term open-label extension study reported a range of non-seizure-related benefits. The most commonly cited improvements were related to cognition, alertness, problem-solving, education, child happiness, motor function, sleep quality, and speech. aesnet.org These qualitative findings underscore the real-world impact of the treatment on daily functioning and quality of life. The improvements in executive function have been described as a "pleasant surprise" by researchers, who posit that the unique serotonergic mechanism of action of fenfluramine may contribute to these positive outcomes beyond seizure control. youtube.com Some research suggests this cognitive enhancement may be linked to the agonism of 5-HT4 receptors. frontiersin.org

However, it is crucial to acknowledge earlier research that raised concerns about the long-term neuropsychiatric effects of fenfluramine. Reports have described cases of severe and sometimes persistent neuropsychiatric syndromes, including disorders of mood, anxiety, cognitive function, and impulse control, in individuals previously exposed to the drug. nih.gov These cases suggested the potential for long-lasting deleterious effects on the brain's serotonin function. nih.gov Furthermore, a double-blind, placebo-controlled trial involving depressed patients, individuals with schizophrenia, and healthy controls found no effect of a single 60 mg dose of fenfluramine hydrochloride on mood or activation over a six-hour period, failing to confirm a previous report of acute antidepressant effects. nih.gov

Table 1: Summary of Clinical Findings on Cognitive and Emotional Effects of this compound

Study Population Key Findings Reported Cognitive/Emotional Effects Potential Mechanism Citation(s)
Preschool-aged children with Dravet syndrome Dose-dependent, clinically meaningful improvements in everyday behavioral and emotional control. Improved self-control, flexibility, and problem-solving. Direct effect on cognitive skills, not solely due to seizure reduction. cureepilepsy.orgdravetsyndromenews.com
Children and young adults with Dravet syndrome Parents reported benefits beyond seizure control. Improved cognition, alertness, problem-solving, and child happiness. Not specified. aesnet.org
Patients with Lennox-Gastaut syndrome Clinically meaningful improvement in the ability to regulate behavior and cognition. Improved regulation of behavior and cognition. Not specified. nih.gov
General previous users Reports of severe and persistent neuropsychiatric syndromes. Disorders of mood, anxiety, cognitive function, and impulse control. Long-lasting deleterious effects on brain serotonin function. nih.gov
Depressed patients, schizophrenics, and normal controls No effect on mood or activation was detected over a 6-hour period. No change in mood or activation. Not applicable. nih.gov

Other Pharmacological Side Effects and Their Mechanisms (e.g., appetite reduction)

The pharmacological profile of this compound extends beyond its primary therapeutic applications, encompassing other notable side effects, with appetite reduction being the most prominent. The mechanisms underlying this effect are multifaceted, involving complex interactions within the central nervous system and peripheral physiological processes.

Appetite Reduction

The primary mechanism for fenfluramine-induced appetite suppression is its potent activity as a serotonin (5-HT) releasing agent and reuptake inhibitor. patsnap.com By acting on the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2), fenfluramine increases the concentration of serotonin in the synaptic cleft. patsnap.com This enhanced serotonergic neurotransmission is strongly associated with its appetite-suppressing effects. patsnap.com The active metabolite of fenfluramine, norfenfluramine, further contributes to this effect by activating serotonin 5-HT2B and 5-HT2C receptors, which helps to induce a feeling of fullness. wikipedia.org

Beyond central serotonergic pathways, other mechanisms have been proposed:

Hypothalamic Action: Fenfluramine may directly impact appetite by its effect on 5-HT2c receptors located in the hypothalamus, a key brain region for regulating food intake. mdpi.com

Neuropeptide Y Inhibition: The compound has been shown to inhibit the release and action of neuropeptide Y, a potent appetite stimulant. mdpi.com

Dopaminergic Activity: Some research indicates that dopaminergic activity also underlies the appetite reduction seen with fenfluramine treatment. frontiersin.orgnih.gov

Gastromotor Effects: A peripheral mechanism involving the slowing of gastric emptying has been identified. This gastromotor action lengthens the period of satiety after a meal, which can reduce appetite and the size of subsequent meals. nih.gov

It has also been observed that the anorexic effect of fenfluramine can be influenced by the palatability of available food and an individual's long-term dietary habits, suggesting that the success of this side effect in promoting weight loss may depend on these factors. frontiersin.org

Other Pharmacological Side Effects

Aside from appetite reduction, clinical studies have documented other common side effects. These often include:

Somnolence, sedation, and lethargy wikipedia.orgmdpi.com

Diarrhea wikipedia.orgmdpi.com

Fatigue, malaise, and asthenia wikipedia.org

Increased blood pressure wikipedia.org

Drooling and excessive salivation wikipedia.org

These effects are generally attributed to the broad impact of increased serotonergic activity and modulation of other neurotransmitter systems throughout the body. patsnap.comdrugbank.com

Table 2: Mechanisms of Appetite Reduction by this compound

Mechanism Description Key Molecules/Receptors Citation(s)
Serotonin Release and Reuptake Inhibition Increases serotonin levels in the synaptic cleft, enhancing serotonergic signals that suppress appetite. Serotonin (5-HT), SERT, VMAT2 patsnap.com
5-HT Receptor Agonism The active metabolite, norfenfluramine, stimulates specific serotonin receptors associated with satiety. 5-HT2B, 5-HT2C wikipedia.org
Hypothalamic Regulation Acts on serotonin receptors in the hypothalamus to regulate food intake. 5-HT2c mdpi.com
Neuropeptide Modulation Inhibits the release and action of neuropeptide Y, a key appetite-stimulating peptide. Neuropeptide Y mdpi.com
Dopaminergic Pathway Involves the dopamine (B1211576) system, which plays a role in reward and motivation related to food. Dopamine frontiersin.orgnih.gov
Gastric Motility Slows the rate of gastric emptying, prolonging the feeling of fullness after eating. Not specified. nih.gov

Clinical Research Methodologies and Findings for Fenfluramine Hydrochloride

Design and Execution of Randomized Controlled Trials

Randomized controlled trials (RCTs) investigating (-)-Fenfluramine hydrochloride have been pivotal in establishing its efficacy in treating seizures associated with specific epileptic encephalopathies. These studies are typically designed as multicenter, double-blind, placebo-controlled, parallel-group trials. nih.govresearchgate.netnorthwestern.edu

The execution of these trials involves several key phases. Initially, a baseline period of 4 to 6 weeks is established to determine the patient's baseline seizure frequency. nih.govnorthwestern.edu Following this, participants are randomly assigned to receive either this compound at varying doses or a placebo, in addition to their existing antiepileptic drug regimen. nih.govnorthwestern.edu For instance, one major trial for Dravet syndrome randomized 119 patients (mean age 9.0 years) to receive placebo, 0.2 mg/kg/day, or 0.7 mg/kg/day of fenfluramine (B1217885). northwestern.edu Similarly, a trial for Lennox-Gastaut syndrome (LGS) enrolled 263 patients aged 2 to 35 years, randomizing them to receive 0.7 mg/kg/day fenfluramine, 0.2 mg/kg/day fenfluramine, or placebo. nih.govresearchgate.net

The treatment phase, which includes a titration period followed by a maintenance period, typically lasts for 14 to 15 weeks. nih.gov The primary efficacy endpoint in these trials is the change in the mean monthly frequency of specific seizure types from baseline compared to placebo. northwestern.edu For Dravet syndrome, the focus is on convulsive seizures, while for LGS, it is on drop seizures. nih.govnorthwestern.edu

Key findings from these RCTs demonstrated statistically significant reductions in seizure frequency. In a Dravet syndrome trial, the 0.7 mg/kg/day fenfluramine group showed a 62.3% greater reduction in mean monthly convulsive seizures compared to placebo. northwestern.edu In the LGS trial, patients in the 0.7-mg/kg/d fenfluramine group had a 26.5% median reduction in drop seizures, compared to a 7.6% reduction in the placebo group. researchgate.netnih.gov

Table 1: Key Findings from Randomized Controlled Trials

ConditionTreatment GroupPrimary EndpointMedian Reduction in Seizure Frequency vs. PlaceboResponder Rate (≥50% reduction)
Dravet SyndromeFenfluramine 0.7 mg/kg/dayMonthly Convulsive Seizures62.3% greater reduction northwestern.edu73% mdpi.com
Dravet SyndromeFenfluramine 0.2 mg/kg/dayMonthly Convulsive Seizures32.4% greater reduction northwestern.edu46% mdpi.com
Lennox-Gastaut SyndromeFenfluramine 0.7 mg/kg/dayMonthly Drop Seizures-19.9% difference from placebo nih.govresearchgate.net25% researchgate.net

Open-Label Extension Studies and Long-term Data Collection

To assess the long-term efficacy of this compound, patients who complete RCTs are often eligible to enroll in open-label extension (OLE) studies. nih.govfinteplahcp.com These studies provide crucial data on the durability of treatment effects over extended periods, with some studies reporting data for up to three years. ucb.comucl.ac.uk

In these OLE studies, all participants receive active treatment with this compound. nih.gov The design allows for dose adjustments based on efficacy and tolerability. nih.gov Data collection is comprehensive, involving daily seizure diaries kept by caregivers and regular safety assessments. nih.gov

Long-term data from these studies have demonstrated sustained and clinically meaningful reductions in seizure frequency. nih.govucl.ac.uk An analysis of an OLE study for Dravet syndrome involving 324 patients showed a median percent reduction in monthly convulsive seizure frequency of 66.8% from the original baseline over the entire OLE period. ucb.com For patients with LGS, an interim analysis of an OLE study with a median treatment duration of 364 days found a median percentage change in monthly drop seizure frequency of -28.6% over the entire study period, reaching -50.5% at Month 15 for the cohort of patients who had reached that timepoint. nih.gov

Furthermore, global functioning scores, as measured by the Clinical Global Impression (CGI) scale, have shown significant improvements. In one Dravet syndrome OLE, 61.4% of caregivers and 62.5% of investigators rated the patients as "much improved" or "very much improved". ucb.com

Table 2: Long-term Efficacy in Open-Label Extension Studies

ConditionNumber of Patients (mITT)Median Treatment DurationMedian Reduction in Seizure Frequency from BaselineSource
Dravet Syndrome324Up to 3 years-66.8% (Monthly Convulsive Seizures) ucb.com
Dravet Syndrome (Age <6)85Up to 3 years-74.2% (Monthly Convulsive Seizures) ucb.com
Lennox-Gastaut Syndrome241364 days (median)-28.6% (Monthly Drop Seizures) nih.gov

Real-World Evidence Studies and Patient Registries

Real-world evidence (RWE) studies are conducted to complement data from controlled clinical trials and describe the use and outcomes of this compound in routine clinical practice. aesnet.org These studies often utilize data from patient registries or large databases, such as national pharmacy databases. aesnet.orgaesnet.org

One retrospective cohort study evaluated U.S. patients with Dravet syndrome who were new users of the medication, using data from a single specialty pharmacy distribution model. aesnet.org This study collected data on 1,043 new users, reporting on demographics, dosing, persistence, and mortality rates. aesnet.org The findings showed that the initial median dose was 0.3 mg/kg/day, with a median maintenance dose of 0.5 mg/kg/day. aesnet.org Persistence with the therapy was high, with 12-month persistence rates of 78.5% for those starting in 2020 and 76.9% for those starting in 2021. aesnet.org

Another RWE study analyzed discontinuation rates from U.S. specialty pharmacy records for patients with Dravet syndrome or LGS. aesnet.org Between July 2020 and June 2022, out of 1,206 patients, 18.7% discontinued (B1498344) therapy. This was a lower rate than the 32.1% discontinuation rate observed in the combined OLE studies, suggesting strong tolerability in a real-world setting. aesnet.org A long-term real-world analysis from an expanded access program in Italy, following 124 patients for a median of 2.8 years, found that 91.5% of patients remained on the treatment at the last follow-up. nih.gov This study also noted significant reductions in healthcare resource utilization, including hospitalizations and the use of rescue medication. nih.gov

Post-Marketing Surveillance Frameworks

Following regulatory approval, this compound is subject to robust post-marketing surveillance frameworks to continuously monitor its safety in a broader patient population. ucbcompass.com A key component of this is a restricted distribution program, known as a Risk Evaluation and Mitigation Strategy (REMS) in the United States, and similar controlled-access programs in other regions. finteplahcp.comaesnet.org These programs are designed to mitigate specific known or potential risks.

A central element of this surveillance is the mandatory cardiac monitoring for all patients due to the historical association of higher doses of fenfluramine with valvular heart disease (VHD) and pulmonary arterial hypertension (PAH). finteplahcp.comaesnet.org Continuous safety monitoring is also conducted through standard pharmacovigilance practices, which involve the collection and analysis of spontaneous and solicited adverse event reports from healthcare professionals and patients. ucbcompass.comaesnet.org

Global safety databases, such as the UCB Global Safety Database, consolidate these reports, including post-marketing surveillance reports and serious adverse events from ongoing clinical studies. aesnet.org Potential cases of VHD and PAH are reviewed and adjudicated by an external committee of expert cardiologists to ensure accurate assessment. ucbcompass.comaesnet.org For the reporting period of June 2023 to June 2024, the total exposure to fenfluramine was estimated at 4,242 patient-years in the U.S. and 4,550 patient-years worldwide (excluding the U.S.). aesnet.org This ongoing surveillance allows for the continuous evaluation of the benefit-risk profile of the medication. ucbcompass.com

Systematic Reviews and Meta-Analyses of Clinical Data

One meta-analysis focusing on Dravet syndrome found that this compound was significantly more efficacious than placebo in reducing seizure frequency. nih.gov The odds ratio for achieving a ≥50% reduction in seizures was 10.6, and for a ≥75% reduction, it was 22.7, both strongly favoring fenfluramine. nih.gov

Another systematic review and meta-analysis included three RCTs with a total of 469 subjects with either Dravet syndrome or LGS. nih.govresearchgate.net For patients with Dravet syndrome, the risk ratio (RR) for achieving a ≥50% reduction in convulsive seizures was 5.61 compared to placebo. nih.govresearchgate.net For patients with LGS, the RR for a ≥50% reduction in drop seizures was 2.58. nih.govresearchgate.net

A 2024 meta-analysis that included four RCTs with 612 patients confirmed these findings, demonstrating that fenfluramine at doses of 0.2, 0.4, or 0.7 mg/kg/day showed significantly greater efficacy compared to placebo in achieving at least a 50% reduction in monthly seizure frequency. frontiersin.org These reviews consistently conclude that this compound significantly reduces seizure frequency in patients with Dravet syndrome and LGS. nih.govnih.gov

Table 3: Summary of Meta-Analysis Findings

Patient PopulationOutcome MeasureResult (vs. Placebo)Source
Dravet Syndrome≥50% Reduction in Convulsive SeizuresRisk Ratio: 5.61 nih.govresearchgate.net
Dravet Syndrome≥75% Reduction in Convulsive SeizuresOdds Ratio: 22.7 nih.gov
Lennox-Gastaut Syndrome≥50% Reduction in Drop SeizuresRisk Ratio: 2.58 nih.govresearchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Cannabidiol
Clobazam
Phentermine
Soticlestat
Stiripentol
Valproate

Future Directions and Emerging Research Avenues for Fenfluramine Hydrochloride

Further Exploration of Pharmacological Mechanisms (e.g., myelination, neuroinflammation)

The established antiseizure effects of fenfluramine (B1217885) are primarily attributed to its dual activity on the serotonergic system and sigma-1 (σ1) receptors. nih.govaesnet.org It enhances serotonergic neurotransmission and positively modulates σ1 receptors, which helps restore the balance between inhibitory (GABAergic) and excitatory (glutamatergic) signaling in the brain. nih.govaesnet.orgresearchgate.net However, emerging research suggests that its therapeutic benefits may extend beyond these pathways.

Enantiomer-Specific Therapeutic Development and Optimization

Fenfluramine is a racemic mixture of two enantiomers, dextro-fenfluramine (d-fenfluramine) and levo-fenfluramine (l-fenfluramine), which are metabolized to active compounds, d-norfenfluramine and l-norfenfluramine respectively. nih.govmdpi.comresearchgate.net There is growing interest in understanding the distinct pharmacological profiles of these individual enantiomers.

Preclinical studies in rodent seizure models have shown that all enantiomers of both fenfluramine and norfenfluramine (B1679916) are effective against maximal electroshock (MES)-induced seizures. nih.gov However, there are differences in their potency and potential for adverse effects. mdpi.com The d-enantiomers have been linked to cardiovascular and metabolic side effects. mdpi.comnih.gov In a zebrafish model of Dravet syndrome, d-enantiomers of fenfluramine and norfenfluramine reduced seizure-like behavior more significantly than the l-enantiomers, though both types of enantiomers lowered epileptiform discharges almost equally. mdpi.com

This has led to the proposal of a "chiral switch" approach, focusing on the development of an enantiomerically pure medication. mdpi.comnih.gov Specifically, l-fenfluramine and l-norfenfluramine are considered attractive candidates for further development, as they may offer a comparable antiseizure efficacy with a potentially improved safety profile. mdpi.comnih.gov Future research will focus on clarifying the independent antiseizure impact of the l-enantiomer, which could lead to a safer treatment option. mdpi.com

Table 1: Comparative Antiseizure Activity of Fenfluramine and Norfenfluramine Enantiomers in Rodent Models.
CompoundActivity in Maximal Electroshock (MES) TestActivity in 6-Hz Seizure TestSignificance for Future Development
d,l-fenfluramine (racemic)ActiveInactiveBaseline for comparison
d-fenfluramineActiveInactiveContributes to antiseizure effect but linked to adverse effects nih.gov
l-fenfluramineActiveInactivePotential candidate for chiral switch due to favorable safety profile mdpi.comnih.gov
d-norfenfluramineActive (but caused dose-limiting neurotoxicity)InactiveHigher potency but also higher toxicity mdpi.com
l-norfenfluramineActiveInactivePotential candidate for chiral switch due to favorable safety profile mdpi.comnih.gov

Rational Drug Design and Optimization of Multimodal Action

A deeper understanding of fenfluramine's multiple mechanisms of action could pave the way for rational drug design. nih.govresearchgate.net The synergistic activity at serotonin (B10506) receptors and the σ1 receptor is thought to be key to its efficacy. nih.govnih.gov Future research aims to dissect the specific contributions of various 5-HT receptor subtypes (such as 5-HT1D, 5-HT2A, and 5-HT2C) and the σ1 receptor to both seizure reduction and non-seizure benefits. aesnet.orgaesnet.org This knowledge could be used to design new molecules that optimize this multimodal action, potentially enhancing therapeutic effects while minimizing off-target activity. Such efforts may lead to the development of novel compounds with improved efficacy or a broader spectrum of activity across different types of epilepsy. researchgate.net

Advanced Preclinical Model Validation for Predictive Efficacy

Preclinical models have been instrumental in elucidating the antiseizure potential of fenfluramine. researchgate.net The zebrafish model of Dravet syndrome, for instance, has been used to demonstrate that fenfluramine can block seizure-like hyperactivity and reverse the loss of dendritic arbors in GABAergic interneurons. mdpi.comaesnet.org Similarly, mouse models of Dravet syndrome have been crucial in studying effects on survival and neurodegeneration markers like myelin damage. nih.gov

Future research will likely involve the use of more advanced and refined preclinical models. This could include patient-derived cellular models (e.g., induced pluripotent stem cells) to study the drug's effects on specific genetic backgrounds. Validating these advanced models will be critical for improving the predictive power of preclinical studies, allowing for a more accurate assessment of efficacy and mechanism of action before moving into clinical trials.

Investigation of Broader Therapeutic Potential beyond Epilepsy Syndromes

While approved for Dravet and Lennox-Gastaut syndromes, evidence suggests fenfluramine's benefits may extend beyond seizure control and these specific conditions. nih.govfrontiersin.org Clinical observations and preclinical data point to potential improvements in non-seizure comorbidities, such as executive function, behavior, and emotional control. nih.govaesnet.orgnih.govnih.gov For example, a scoping review of existing literature noted that generalized tonic-clonic seizures appear to respond particularly well to fenfluramine across various developmental and epileptic encephalopathies, not just Dravet syndrome or LGS. youtube.com

There is also interest in its potential to reduce the risk of Sudden Unexpected Death in Epilepsy (SUDEP), a significant concern in Dravet syndrome. nih.govnih.gov Studies in mouse models have shown that fenfluramine treatment enhances survival, which is consistent with clinical reports of lower mortality rates in treated patients. nih.gov Future research will focus on formally investigating the efficacy of (-)-Fenfluramine hydrochloride in other treatment-resistant epilepsies, such as Sunflower syndrome and CDKL5 deficiency disorder, and systematically evaluating its impact on cognitive and behavioral outcomes. frontiersin.org

Table 2: Observed and Potential Therapeutic Effects of this compound Beyond Seizure Reduction.
Potential Therapeutic AreaSupporting EvidenceFuture Research Focus
Executive FunctionObserved improvements in clinical studies nih.govaesnet.orgSystematic evaluation of cognitive benefits
Neuroinflammation/DemyelinationReduced markers in mouse models of Dravet syndrome nih.govdravetsyndromenews.comElucidating direct vs. indirect mechanisms
SUDEP Risk ReductionIncreased survival in mouse models; lower mortality rates in patient cohorts nih.govProspective studies to confirm SUDEP prevention
Other Epilepsy SyndromesEncouraging results in Sunflower syndrome, CDKL5 deficiency disorder frontiersin.orgyoutube.comControlled clinical trials in broader patient populations
Behavior and Emotional ControlClinical observations of improvement nih.govnih.govStandardized assessment of behavioral outcomes

Strategies for Enhanced Clinical Decision-Making and Personalized Medicine

The future of therapy with this compound will likely involve a more personalized approach. researchgate.netfdli.org Understanding the genetic basis of a patient's epilepsy is becoming increasingly important. youtube.com For example, early genetic testing can help identify patients with Dravet syndrome, allowing for the use of appropriate medications like fenfluramine and the avoidance of those that can worsen seizures, such as certain sodium channel blockers. youtube.com

Personalized medicine aims to tailor treatment to individual variability, considering factors like genetics, age, and lifestyle to match the right drug at the right dose to the right patient. fdli.orgfda.gov Future strategies may involve identifying biomarkers that predict a patient's response to fenfluramine or their susceptibility to side effects. A better understanding of the drug's complex pharmacology will allow for more rational prescribing, especially when used in combination with other antiseizure medications. nih.govresearchgate.net This will help clinicians optimize treatment plans for individual patients, maximizing efficacy while carefully managing the therapeutic regimen. nih.govnih.gov

Q & A

Q. What are the primary safety protocols for handling (-)-Fenfluramine hydrochloride in laboratory settings?

  • Methodological Answer : this compound requires strict safety measures due to its acute oral toxicity (Category 1) and potential for central nervous system damage. Key protocols include:
  • Use of personal protective equipment (PPE: gloves, lab coat, eye protection).
  • Local exhaust ventilation to avoid inhalation of dust.
  • Storage in airtight containers at 2–10°C, protected from light and decomposition-inducing conditions.
  • Immediate decontamination of spills using sealed containers to prevent environmental contamination .

Q. How does this compound compare to other antiseizure medications in reducing convulsive seizures?

  • Methodological Answer : Systematic reviews of randomized controlled trials (RCTs) show that this compound has higher seizure response rates compared to pharmaceutical-grade cannabidiol (OR 0.20, 95% CI 0.07–0.54) but lower efficacy than stiripentol (OR 14.07, 95% CI 2.57–76.87). However, it is associated with a significantly higher risk of adverse events (AEs) than placebo (OR 7.37, 95% CI 2.52–21.59). Researchers should prioritize AE monitoring in trial designs .

Q. What are the established in vitro models for studying the sympathomimetic effects of this compound?

  • Methodological Answer : Rat isolated vas deferens is a validated model for assessing peripheral sympathomimetic activity. Key observations include:
  • Dose-dependent contractions (13/min) within 2–3 minutes of exposure.
  • Pre-treatment with tyramine reduces contraction rates, suggesting indirect adrenergic mechanisms.
    This model is critical for evaluating serotonergic and adrenergic interactions .

Advanced Research Questions

Q. How do metabolic pathways of this compound contribute to cardiovascular toxicity in long-term studies?

  • Methodological Answer : The primary hepatic metabolite, (+)-Norfenfluramine hydrochloride, is a potent 5-HT2B receptor agonist (Ki: 11.2 nM) linked to valvular heart disease and pulmonary hypertension. Researchers should:
  • Quantify metabolite levels using LC-MS/MS in plasma and tissue samples.
  • Monitor 5-HT2B receptor activation via phosphoinositide hydrolysis and intracellular Ca²⁺ flux assays.
  • Conduct longitudinal echocardiograms in preclinical models to assess valvular pathology .

Q. What methodologies address contradictory efficacy data between (-)-Fenfluramine and other antiseizure medications (ASMs)?

  • Methodological Answer : Contradictions in seizure freedom rates (e.g., no significant differences across ASMs) require:
  • Bayesian network meta-analyses to harmonize heterogeneous trial data.
  • Subgroup analyses based on patient genotypes (e.g., SCN1A mutations in Dravet syndrome).
  • Rigorous AE stratification using the Common Terminology Criteria for Adverse Events (CTCAE) .

Q. How should pediatric clinical trials for this compound be designed to address age-specific pharmacokinetics?

  • Methodological Answer : Phase 3 trials in infants (1–2 years) with Dravet syndrome should incorporate:
  • Weight-based dosing adjustments (e.g., 0.2–0.7 mg/kg/day).
  • Pharmacokinetic (PK) sampling during critical developmental windows.
  • Long-term follow-up for cardiac monitoring via Doppler echocardiography.
    Ethical approval must address parental consent and data safety monitoring boards (DSMBs) .

Q. What analytical techniques validate the purity of this compound in experimental formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is recommended. Key steps include:
  • Mobile phase: Phosphate–perchlorate buffer (pH 2.5) with acetonitrile (75:25).
  • Column: C18 reverse-phase, 5 µm particle size.
  • Validation per ICH guidelines for linearity (0.1–10 µg/mL), precision (%RSD <2%), and recovery (98–102%) .

Data Contradiction Analysis

Q. How can researchers reconcile the dual neuroprotective and cardiotoxic profiles of this compound?

  • Methodological Answer : Mechanistic studies should differentiate dose-dependent effects:
  • Low doses (≤0.4 mg/kg/day) show antiseizure efficacy via 5-HT1D/2C receptor modulation.
  • High doses (>0.7 mg/kg/day) correlate with 5-HT2B-mediated valvulopathy.
    Preclinical models must employ telemetry to simultaneously monitor EEG and cardiac function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Fenfluramine hydrochloride
Reactant of Route 2
(-)-Fenfluramine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.